molecular formula C10H12Cl2O2 B178223 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene CAS No. 1134-52-7

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

Cat. No. B178223
CAS RN: 1134-52-7
M. Wt: 235.1 g/mol
InChI Key: HBOBUTXJMIXYPE-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)benzene is a type of organic compound that belongs to the family of chloromethyl benzenes . These compounds are generally used in the synthesis of other complex organic molecules .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of benzene with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(chloromethyl)benzene consists of a benzene ring with two chloromethyl groups attached to adjacent carbon atoms .

Scientific Research Applications

Iodine Vapor Adsorption

1,4-bis(chloromethyl)-benzene, a related compound to 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene, has been utilized as an external cross-linking agent in the synthesis of carbazole-based porous organic polymers. These polymers have demonstrated excellent iodine vapor adsorption performance, with one variant, CSU-CPOPs-1, showing an ultrahigh iodine vapor adsorption capacity of 494 wt % at 348 K and 1 bar. This capability suggests potential applications in addressing environmental issues related to iodine emissions (Xiong et al., 2019).

Chemical Synthesis and Structural Studies

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene has been used in various chemical syntheses and structural studies, leading to the creation of new compounds with potential applications in materials science and chemistry. For instance:

  • It has been involved in the synthesis of new protecting groups for acyclic amino acid derivatives, indicating its utility in organic synthesis and potentially in the development of pharmaceuticals or complex organic molecules (Tayama et al., 2012).
  • It has played a role in the synthesis and characterization of novel organoselenium macrocycles. These compounds have unique properties and potential applications in various fields, including catalysis and materials science (Al-Rubaie & Yousif, 2008).

Electrophilic Aromatic Substitution Reactions

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene has been utilized in educational settings to demonstrate electrophilic aromatic substitution reactions. This not only highlights its role in fundamental organic chemistry education but also its utility in synthesizing complex molecules (Polito, Hamann, & Rhile, 2010).

Material Science Applications

The compound's derivatives have been implicated in the development of novel materials with unique properties. For example:

  • It has been involved in the synthesis of short poly(phenylene vinylene) chains grafted poly(organophosphazene), leading to materials with specific UV–Vis absorption, photoluminescent, and thermal properties. Such materials have potential applications in electronics, specifically in the development of organic light-emitting diodes (OLEDs) (Leung et al., 2002).

properties

IUPAC Name

1,2-bis(chloromethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOBUTXJMIXYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449303
Record name 1,2-bis(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

CAS RN

1134-52-7
Record name 1,2-bis(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YL Hu, X Liu, TT Lu, M Lu, Q Ge, SB Zhang - Journal of the Iranian …, 2011 - Springer
A series of new imidazolium-type ionic liquids based on polyethylene glycol have been prepared. The new recyclable temperature-dependant phase-separation system comprised of [C …
Number of citations: 2 link.springer.com
LM Leung, GL Chik - Polymer, 1993 - Elsevier
An attempt to synthesize a series of phenyl ring disubstituted poly(o-, m- and p-phenylene vinylene) is reported. In this ‘one-pot’ reaction, a phase-transfer catalyst was used to promote …
Number of citations: 21 www.sciencedirect.com
L von Kleist, S Michaelis, K Bartho… - Journal of Medicinal …, 2016 - ACS Publications
Structurally related inhibitors of a shared therapeutic target may differ regarding potential toxicity issues that are caused by different off-target bindings. We devised a differential …
Number of citations: 20 pubs.acs.org

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